![molecular formula C8H8FNO2 B3340139 2-(4-fluorophenyl)-N-hydroxyacetamide CAS No. 2593-88-6](/img/structure/B3340139.png)
2-(4-fluorophenyl)-N-hydroxyacetamide
Overview
Description
2-(4-fluorophenyl)-N-hydroxyacetamide, also known as 4-FAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydroxamic acids and is known for its ability to inhibit certain enzymes in the body. In
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide), act as a weak dopamine reuptake inhibitor . This suggests that 2-(4-fluorophenyl)-N-hydroxyacetamide might interact with its targets in a similar manner, potentially influencing neurotransmitter levels in the brain.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-fluorophenyl)-N-hydroxyacetamide may affect a wide range of biochemical pathways.
Pharmacokinetics
A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, revealed that these compounds passed the lipinski rule of five, suggesting good bioavailability .
Result of Action
Similar compounds, such as crl-40,940, are claimed to be more effective than modafinil and adrafinil, with fewer side effects . This suggests that 2-(4-fluorophenyl)-N-hydroxyacetamide might have similar beneficial effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenyl)-N-hydroxyacetamide in lab experiments is its ability to selectively inhibit HDACs. This compound has been shown to have minimal toxicity and off-target effects, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-N-hydroxyacetamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in other fields such as epigenetics and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-fluorophenyl)-N-hydroxyacetamide for cancer therapy.
Scientific Research Applications
2-(4-fluorophenyl)-N-hydroxyacetamide has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and enzyme inhibition. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition has been linked to the induction of cell death in cancer cells, making 2-(4-fluorophenyl)-N-hydroxyacetamide a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-hydroxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWQFISDCKEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-hydroxyacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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